molecular formula C24H32N6O9 B10848860 Gfpdgg

Gfpdgg

Cat. No.: B10848860
M. Wt: 548.5 g/mol
InChI Key: NLYXJKKWVSCTSP-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of GFPDGG involves the use of solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield.

Chemical Reactions Analysis

GFPDGG can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds.

Scientific Research Applications

GFPDGG has been extensively studied for its applications in scientific research. Some of the key areas include:

Mechanism of Action

The mechanism of action of GFPDGG involves its interaction with specific molecular targets. This compound increases the inhibitory potency by binding to its target with high affinity. This binding prevents the target from performing its normal function, leading to the desired inhibitory effect . The molecular pathways involved in this process include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

GFPDGG is unique in its structure and inhibitory potency compared to similar compounds. Some similar compounds include:

This compound stands out due to its rigid peptide backbone and high inhibitory potency, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H32N6O9

Molecular Weight

548.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H32N6O9/c25-11-18(31)28-16(9-14-5-2-1-3-6-14)24(39)30-8-4-7-17(30)23(38)29-15(10-20(33)34)22(37)27-12-19(32)26-13-21(35)36/h1-3,5-6,15-17H,4,7-13,25H2,(H,26,32)(H,27,37)(H,28,31)(H,29,38)(H,33,34)(H,35,36)/t15-,16-,17-/m0/s1

InChI Key

NLYXJKKWVSCTSP-ULQDDVLXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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